2-Bromo-3-methoxybutanoic acid
Overview
Description
2-Bromo-3-methoxybutanoic acid is an organic compound with the molecular formula C5H9BrO3 It is a derivative of butanoic acid, where a bromine atom is substituted at the second carbon and a methoxy group at the third carbon
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxybutanoic acid: The synthesis of this compound can be achieved by the bromination of 3-methoxybutanoic acid. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the second carbon.
Industrial Production Methods: Industrially, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Depending on the nucleophile, products can include 2-hydroxy-3-methoxybutanoic acid, 2-amino-3-methoxybutanoic acid, etc.
Oxidation: Products can include 2-bromo-3-methoxybutanal or this compound derivatives.
Scientific Research Applications
2-Bromo-3-methoxybutanoic acid has various applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: It can be used to study enzyme interactions and metabolic pathways involving brominated and methoxylated compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxybutanoic acid involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
2-Bromo-3-methylbutanoic acid: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-2-methoxypropanoic acid: Similar structure but with a different carbon chain arrangement.
2-Bromo-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Bromo-3-methoxybutanoic acid is unique due to the presence of both bromine and methoxy functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-methoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDJNXUZODJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285533 | |
Record name | 2-bromo-3-methoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67819-23-2 | |
Record name | NSC42194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methoxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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